molecular formula C27H29NO5 B13702098 5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid

5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid

Katalognummer: B13702098
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: MDWBBJNUWLKLMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the 3,4-bis(benzyloxy)phenethylamine intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to form the final product. Common reagents used in these reactions include protecting groups for the phenolic hydroxyl groups, coupling agents like EDC or DCC, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Bis(benzyloxy)benzoic acid
  • 3,4-Bis(benzyloxy)phenethylamine
  • 5-Oxopentanoic acid derivatives

Uniqueness

What sets 5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities.

Eigenschaften

Molekularformel

C27H29NO5

Molekulargewicht

447.5 g/mol

IUPAC-Name

5-[2-[3,4-bis(phenylmethoxy)phenyl]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C27H29NO5/c29-26(12-7-13-27(30)31)28-17-16-21-14-15-24(32-19-22-8-3-1-4-9-22)25(18-21)33-20-23-10-5-2-6-11-23/h1-6,8-11,14-15,18H,7,12-13,16-17,19-20H2,(H,28,29)(H,30,31)

InChI-Schlüssel

MDWBBJNUWLKLMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)CCCC(=O)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.